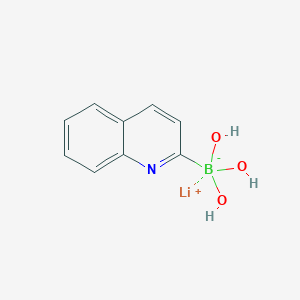

Lithium (quinolin-2-YL)trihydroxyborate

Description

Significance of Boron-Containing Compounds in Modern Organic Synthesis

Organoboron compounds have become indispensable tools in modern organic synthesis, largely due to their unique combination of stability, reactivity, and low toxicity. nih.gov Their rise to prominence is intrinsically linked to the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mit.eduorganic-chemistry.org This reaction, which forges carbon-carbon bonds between sp2-hybridized centers, has revolutionized the construction of complex molecular architectures, including biaryls and polyaryls found in pharmaceuticals, agrochemicals, and advanced materials. mit.eduadvancedsciencenews.com

The utility of organoboron reagents, particularly boronic acids, stems from several key advantages. They are generally thermally stable, often crystalline solids, and are compatible with a wide range of functional groups, which simplifies synthetic planning by reducing the need for protecting groups. nih.govnih.gov Furthermore, they are relatively inert to water and oxygen, and the inorganic by-products of their reactions are easily removed, facilitating product purification, a crucial factor for industrial-scale applications. nih.gov The development of new boron-based reagents and reactions continues to expand the capabilities of synthetic chemists, enabling the efficient construction of previously challenging molecular targets. researchgate.net

Evolution of Heteroarylboron Reagents and Associated Challenges

While arylboronic acids are generally stable and effective coupling partners, the extension of Suzuki-Miyaura chemistry to heteroaromatic systems introduced significant challenges. mit.edu Heteroarylboronic acids, especially those containing nitrogen or other heteroatoms, are often prone to decomposition. nih.gov A primary pathway for decomposition is protodeboronation, the cleavage of the carbon-boron bond, which is particularly rapid for many five-membered heterocyclic boronic acids and 2-pyridyl derivatives under the basic conditions typically required for the Suzuki-Miyaura reaction. nih.govmit.eduresearchgate.net This inherent instability limits their utility, often resulting in low yields or complete reaction failure. mit.eduresearchgate.net

To address these stability issues, the field has seen an evolution of more robust heteroarylboron reagents. Researchers have developed "masked" or protected boronate substrates to prevent premature decomposition. nih.gov Notable examples include organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, which exhibit greater stability and can release the active boronic acid under specific reaction conditions. nih.govresearchgate.net However, these derivatives can sometimes require harsh activation conditions or introduce additional synthetic steps. The search for shelf-stable, yet highly reactive, heteroarylboron surrogates has been a significant driver of innovation in the field. nih.govresearchgate.net

Genesis and Research Significance of Lithium (quinolin-2-YL)trihydroxyborate within the Borate (B1201080) Salt Class

Lithium organotrihydroxyborate salts (LTBS) have emerged as a highly effective solution to the instability of certain heteroarylboronic acids. researchgate.net These compounds are a class of isolable, characterizable, and shelf-stable borate salts that serve as direct and viable alternatives for cross-coupling reactions. researchgate.net Their genesis lies in the trapping of highly reactive organolithium intermediates. The general synthesis involves the treatment of a lithiated (hetero)arene with a trialkyl borate, such as triisobutyl borate, to form a lithium trialkoxyborate. nih.govresearchgate.net Subsequent hydrolysis of the alkoxy groups yields the corresponding lithium trihydroxyborate salt, which is often a stable, solid material. researchgate.net

Within this class, this compound holds particular research significance. The corresponding 2-quinolinylboronic acid is susceptible to the same instability issues that plague 2-pyridylboronic acids. researchgate.netresearchgate.net By converting it into the trihydroxyborate salt, a stable and readily handled reagent is produced. researchgate.net This transformation allows the quinolin-2-yl moiety, a common scaffold in medicinal chemistry and materials science, to be used effectively in Suzuki-Miyaura cross-coupling reactions without the complications of in-situ generation or the decomposition that compromises the corresponding boronic acid. researchgate.net

Table 1: Chemical Properties of this compound This table is interactive and allows for sorting and searching.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1393823-01-2 | |

| Molecular Formula | C₉H₉BLiNO₃ | |

| Molecular Weight | 196.92 g/mol |

| Synonym | Lithium trihydroxy(quinolin-2-yl)borate(1-) | N/A |

Overview of Research Trajectories for this compound

The primary research trajectory for this compound and related LTBS reagents is their application as superior nucleophilic partners in modified Suzuki-Miyaura cross-coupling reactions. researchgate.net Research has demonstrated that these shelf-stable salts can successfully couple with various aryl and heteroaryl halides to produce the desired biaryl products in good to excellent yields, even in cases where traditional boronic acids fail. researchgate.net

Current and future research focuses on expanding the scope of these reagents and optimizing the reaction conditions for their use. This includes the development of advanced palladium precatalysts that can efficiently activate the borate salts under mild conditions, further enhancing their utility and functional group tolerance. nih.gov Studies have shown that specific catalysts, such as those employing XPhos ligands, are crucial for achieving high yields at lower temperatures and shorter reaction times. nih.gov The development of one-pot procedures, combining the initial lithiation, borylation, and subsequent cross-coupling into a single sequence, represents a significant area of investigation aimed at improving synthetic efficiency. nih.gov These efforts underscore the importance of organotrihydroxyborate salts as a practical and powerful tool for constructing complex molecules containing sensitive heterocyclic fragments.

Table 2: Comparison of Boron Reagents for Heteroaryl Cross-Coupling This table is interactive and allows for sorting and searching.

| Reagent Type | Key Advantages | Key Disadvantages |

|---|---|---|

| Heteroarylboronic Acids | Atom economical; readily accessible for some systems. nih.gov | Prone to protodeboronation, especially 2-substituted N-heterocycles; often unstable. nih.govmit.edu |

| Organotrifluoroborates | Generally stable, crystalline solids. researchgate.net | Can require specific, sometimes harsh, activation conditions. |

| MIDA Boronates | High stability; allows for iterative cross-coupling. nih.gov | Requires additional deprotection step; less atom economical. |

| Lithium Trihydroxyborates | Shelf-stable; isolable solid; highly reactive in coupling; no deprotection needed. nih.govresearchgate.net | Requires stoichiometric base for formation; synthesis from organolithium precursor. researchgate.net |

Properties

IUPAC Name |

lithium;trihydroxy(quinolin-2-yl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BNO3.Li/c12-10(13,14)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6,12-14H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPMZQKMOLYANE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC2=CC=CC=C2C=C1)(O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BLiNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Lithium Quinolin 2 Yl Trihydroxyborate

Regiospecific Synthesis via Halogen-Metal Exchange Strategies

The most established route to Lithium (quinolin-2-YL)trihydroxyborate relies on a classic organometallic transformation: the halogen-metal exchange. This multi-step process begins with the formation of a highly reactive 2-quinolyllithium intermediate, which is then trapped with a boron electrophile and subsequently hydrolyzed to yield the target salt. This method's success hinges on careful control of reaction conditions to ensure high regioselectivity and yield. A related synthesis for lithium 2-pyridyltriolborate involves the reaction of 2-bromopyridine (B144113) with n-butyllithium followed by triisopropyl borate (B1201080), a process analogous to the synthesis of the quinoline (B57606) target. researchgate.net

Optimization of Lithiation Conditions

The initial and most critical step is the generation of 2-quinolyllithium via a lithium-halogen exchange reaction, typically starting from 2-bromoquinoline (B184079) or 2-chloroquinoline. The choice of lithiating agent, solvent, and temperature is paramount to prevent side reactions and ensure the selective formation of the desired organolithium species.

Commonly, an alkyllithium reagent such as n-butyllithium (n-BuLi) is employed at low temperatures, typically -78 °C, in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O). nih.gov The low temperature is crucial for suppressing undesired side reactions, such as nucleophilic attack on the quinoline ring by the alkyllithium reagent. For more sterically hindered or sensitive substrates, alternative lithium amide bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can be effective. organic-chemistry.org The optimization of these conditions is essential for maximizing the yield of the subsequent borylation step.

Table 1: Illustrative Conditions for Lithiation of 2-Haloquinolines

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 2-Bromoquinoline | Higher reactivity of C-Br bond compared to C-Cl ensures faster exchange. |

| Lithiating Agent | n-Butyllithium (n-BuLi) | Commercially available and highly effective for halogen-metal exchange. |

| Solvent | Tetrahydrofuran (THF) | Good solvating properties for the organolithium intermediate. |

| Temperature | -78 °C | Minimizes side reactions and decomposition of the lithiated species. |

| Reaction Time | 30 min - 1 hr | Sufficient time for complete halogen-metal exchange to occur. |

Quenching with Boronate Esters and Subsequent Hydrolysis to Trihydroxyborate Salts

Once the 2-quinolyllithium is formed in situ, it is quenched with an electrophilic borate ester. Trialkyl borates, such as triisopropyl borate (B(OiPr)₃) or trimethyl borate (B(OMe)₃), are common choices for this step. nih.govorganic-chemistry.org The organolithium reagent attacks the electron-deficient boron atom, displacing one of the alkoxy groups to form a lithium (quinolin-2-yl)trialkoxyborate intermediate.

This intermediate is typically not isolated but is directly subjected to hydrolysis to yield the final product. The hydrolysis step involves the removal of the alkyl groups from the borate ester and their replacement with hydroxyl groups. This can be achieved by treatment with water or an aqueous base. The use of lithium hydroxide (B78521) (LiOH) is particularly relevant for ensuring the final product is the corresponding lithium salt. The resulting this compound is often a stable, crystalline solid that can be isolated by precipitation or crystallization. nih.govnih.gov A detailed protocol for a similar compound, lithium methyltriolborate, involves pouring the reaction mixture into acetone (B3395972) to precipitate the product, which is then isolated by filtration. nih.gov The synthesis of stable lithium trihydroxyborate salts (LTBS) of various heterocycles, including quinoline, has been demonstrated, highlighting their utility and the robustness of this synthetic approach. researchgate.net

Alternative Synthetic Routes to this compound

Beyond the traditional halogen-metal exchange, modern cross-coupling methods have emerged as powerful alternatives for the synthesis of quinoline-based boronic acid derivatives. These methods often offer improved functional group tolerance and avoid the use of highly reactive organolithium intermediates.

A prominent alternative is the palladium-catalyzed Miyaura borylation reaction. rsc.orgnih.gov This approach involves the cross-coupling of a haloquinoline, such as 4-chloroquinoline, with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). The reaction is catalyzed by a palladium complex and requires a base. While this method typically yields a boronate ester (e.g., the pinacol (B44631) ester), this intermediate can be subsequently hydrolyzed to the desired trihydroxyborate salt. rsc.orgnih.gov This strategy has been successfully applied to the C-4 borylation of complex chloroquinolines and represents a viable pathway for accessing borylated quinolines that can be converted to other derivatives. rsc.orgnih.gov

Table 2: Example of Pd-Catalyzed Borylation Conditions for Chloroquinolines

| Component | Reagent/Condition | Role | Reference |

|---|---|---|---|

| Substrate | Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate | Quinoline starting material | rsc.org |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boron moiety | rsc.org |

| Catalyst | Pd(dba)₂ / SPhos | Palladium catalyst and ligand system | rsc.org |

| Base | KOAc (Potassium Acetate) | Activates the diboron reagent | rsc.org |

| Solvent | 1,4-Dioxane | Reaction medium | rsc.org |

| Temperature | 100 °C | Provides thermal energy for the reaction | rsc.org |

Other potential routes include direct C-H activation/borylation, which uses transition metal catalysts (e.g., iridium) to directly convert a C-H bond on the quinoline ring to a C-B bond, offering an atom-economical approach. organic-chemistry.org

Scalability Considerations in the Preparation of this compound

The ability to produce a compound on a large scale is critical for its practical application. For this compound, the halogen-metal exchange route has proven to be scalable. Reports indicate that related lithium trihydroxyborate salts of heterocycles, including quinoline, can be produced in quantities exceeding 100 grams. researchgate.net

Key challenges in scaling up the lithiation route include managing the exothermic nature of the lithium-halogen exchange and handling large volumes of cryogenic solvents. The use of continuous flow reactors offers a modern solution to these challenges, allowing for rapid and safe mixing at low temperatures on a multigram scale. organic-chemistry.org For the palladium-catalyzed routes, the cost of the catalyst and ligands, as well as the need for efficient product purification to remove metal residues, are primary considerations for large-scale synthesis. nih.govnih.gov

Purification and Isolation Protocols for Highly Stable this compound

The purification and isolation of the final product are crucial for obtaining a stable, high-purity material. Lithium aryl trihydroxyborate salts are often crystalline solids, which facilitates their purification. nih.gov A common and effective method for isolation involves precipitating the salt from the reaction mixture.

A well-defined protocol for the analogous lithium methyltriolborate involves adding the final reaction mixture to a large volume of a less polar solvent, such as acetone, in which the salt is insoluble. nih.gov This induces precipitation of the product, which can then be collected by filtration. The solid is typically washed with the same solvent to remove soluble impurities and then dried under vacuum to yield the final, pure compound. nih.gov For some lithium borates, purification can also be achieved by recrystallization from a supersaturated aqueous solution. google.com The reported shelf-stability of quinoline LTBS reagents suggests that these isolation protocols are effective at producing a robust and easy-to-handle solid. researchgate.net

Reactivity and Transformative Applications of Lithium Quinolin 2 Yl Trihydroxyborate in Catalysis

Catalytic Cross-Coupling Reactions Utilizing Lithium (quinolin-2-YL)trihydroxyborate

This compound, as an activated form of 2-quinolineboronic acid, demonstrates significant utility in catalytic cross-coupling reactions. The formation of the anionic 'ate' complex enhances the nucleophilicity of the quinolinyl group, facilitating the crucial transmetalation step in catalytic cycles.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with this compound

The Suzuki-Miyaura reaction is a powerful method for forging carbon-carbon bonds, and the use of heteroarylboronic acid derivatives like this compound has expanded its scope to include the synthesis of complex heteroaromatic compounds. uoa.gr The reaction typically involves a palladium catalyst, a base (which facilitates the formation of the reactive trihydroxyborate species from the corresponding boronic acid), and an organic halide or triflate. researchgate.net

The palladium-catalyzed cross-coupling of this compound with various organic electrophiles is a cornerstone for constructing new C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.

C(sp²)–C(sp²) Bond Formation: This is the most common application, where the quinoline (B57606) ring is coupled with other aryl or vinyl groups. The reaction of 2-haloquinolines with arylboronic acids, or conversely, the coupling of a quinoline-based boronic acid with aryl halides, provides direct access to 2-arylquinolines. uoa.gr These reactions are fundamental in medicinal chemistry and materials science. The general conditions often involve a Pd(0) catalyst, which can be generated in situ from a Pd(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. researchgate.net

C(sp²)–C(sp³) Bond Formation: The B-alkyl Suzuki-Miyaura coupling allows for the connection of the quinoline core to an alkyl group. mdpi.com This transformation is valuable for introducing alkyl chains, which can significantly modify the steric and electronic properties of the resulting molecule. While challenging due to potential side reactions like β-hydride elimination, the development of specialized ligands and reaction conditions has enabled the successful coupling of alkylboronic acids or their derivatives with aryl halides. researchgate.netnih.gov The reaction of a 2-haloquinoline with an alkylboronic acid, for instance, would yield a 2-alkylquinoline. researchgate.net These reactions often require bulky, electron-rich phosphine ligands to promote the desired coupling and suppress unwanted side reactions. researchgate.net

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura C(sp²)-C(sp²) Coupling This table presents generalized data based on typical Suzuki-Miyaura reactions involving heteroaryl boronic acids.

| Quinoline Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloroquinoline | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | Good |

| 2-Bromoquinoline (B184079) | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | High |

| 2-Quinolineboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME | Good-High |

The Suzuki-Miyaura coupling involving quinoline-based boronic acids or their derivatives is compatible with a wide range of substrates. Aryl halides (iodides, bromides, and chlorides) and triflates bearing both electron-donating and electron-withdrawing groups can be effectively coupled. uoa.gr This functional group tolerance is a key advantage of the Suzuki-Miyaura reaction. However, challenges can arise with sterically hindered substrates or when using less reactive aryl chlorides, which may require more active catalyst systems with specialized ligands. rsc.org The quinoline nitrogen itself can sometimes coordinate to the palladium center, influencing the catalytic activity, which needs to be considered when designing the reaction conditions.

Copper-Catalyzed Carbon-Heteroatom Bond Formations

Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling, provide a valuable alternative to palladium-based methods for the formation of carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org These reactions are often advantageous due to the lower cost of copper and the typically milder reaction conditions, which can often be conducted in the presence of air. wikipedia.org this compound can act as the arylating agent in these transformations, coupling with nucleophiles like amines and alcohols.

The copper-catalyzed N-arylation of amines with arylboronic acids, known as the Chan-Lam amination, is a powerful tool for synthesizing N-aryl amines. wikipedia.orgorganic-chemistry.org Using this compound, this reaction allows for the direct formation of 2-aminoquinoline (B145021) derivatives. The reaction is tolerant of a wide variety of primary and secondary amines, including anilines and aliphatic amines. beilstein-journals.org The conditions typically involve a copper(II) salt, such as Cu(OAc)₂, and often a ligand like pyridine (B92270) or a diamine, although ligand-free systems have also been developed. mdpi.commdpi.com The reaction has been successfully applied to the synthesis of N-aryl-2-quinolones, which are important scaffolds in medicinal chemistry. mdpi.com

Table 2: Representative Copper-Catalyzed C-N Bond Formation (Amination) This table presents generalized data based on typical Chan-Lam amination reactions.

| Amine Substrate | Arylating Agent | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Aniline | 2-Quinolineboronic acid | Cu(OAc)₂ / Pyridine | Et₃N | CH₂Cl₂ | Moderate-Good |

| Benzylamine | 2-Quinolineboronic acid | Cu(OAc)₂ | None | CH₂Cl₂ | Good |

| Pyrrolidine | 2-Quinolineboronic acid | Cu(OTf)₂ / Phenanthroline | K₂CO₃ | MeCN | Good-High |

Similar to amination, the copper-catalyzed O-arylation of alcohols and phenols provides a direct route to aryl ethers. wikipedia.orgorganic-chemistry.org The reaction of this compound with various alcohols or phenols yields the corresponding 2-alkoxy or 2-aryloxy-quinolines. This transformation is particularly useful for synthesizing diaryl ethers, which can be challenging to prepare via traditional methods. The reaction conditions are analogous to the Chan-Lam amination, typically employing a copper catalyst and often a base and a ligand. rsc.orgrsc.org The scope includes a wide range of phenols with different electronic properties and various primary and secondary aliphatic alcohols. The development of efficient copper-catalyzed methods for the hydroxylation of arylboronic acids to phenols further underscores the versatility of these reagents. organic-chemistry.orgmdpi.com

Carbon-Sulfur Bond Formation

The formation of carbon-sulfur (C-S) bonds is a pivotal transformation in organic chemistry, leading to the synthesis of a wide array of organosulfur compounds that are prevalent in pharmaceuticals, agrochemicals, and materials science. While various sulfur sources and coupling partners have been developed for this purpose, specific literature detailing the application of this compound in palladium- or copper-catalyzed C-S bond formation remains limited.

However, the general reactivity of organoboron compounds in C-S coupling reactions is well-established. These reactions typically involve the palladium- or copper-catalyzed coupling of an organoboron reagent with a sulfur-containing partner, such as a thiol, sulfinate salt, or sulfonyl chloride. Given the successful application of other lithium heteroaryltriolborates in various cross-coupling reactions, it is plausible that this compound could serve as a viable coupling partner in C-S bond formation. The increased nucleophilicity of the quinolinyl group in the trihydroxyborate salt, compared to the corresponding boronic acid, could potentially facilitate the transmetalation step in the catalytic cycle, a crucial step for efficient coupling. Further research is required to explore and document the utility of this compound in this specific transformation.

Other Transition Metal-Catalyzed Processes (e.g., Rhodium-Catalyzed Addition Reactions)

Beyond the well-known palladium-catalyzed cross-coupling reactions, lithium heteroaryltriolborates have demonstrated significant utility in other transition metal-catalyzed processes, most notably in rhodium-catalyzed addition reactions. These reactions, particularly the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, are powerful methods for the formation of carbon-carbon bonds.

While direct studies on this compound in this context are not extensively documented, research on analogous lithium heteroaryltriolborates provides valuable insights. For instance, rhodium-catalyzed asymmetric 1,4-additions of various lithium heteroaryl(triol)borates to α,β-unsaturated ketones and esters have been successfully developed. nih.gov These reactions often exhibit high yields and enantioselectivities when chiral phosphine ligands such as BINAP or BIPAM are employed. nih.gov A key finding from these studies is that lithium triolborate salts are often superior to the corresponding boronic acids, pinacol (B44631) esters, or potassium trifluoroborates, which can lead to low yields due to competitive protodeboronation (cleavage of the C-B bond by a proton source). nih.gov

The reaction of lithium 2-furyltriolborates with unsaturated ketones and esters, catalyzed by a rhodium complex, proceeds with high efficiency and stereocontrol, showcasing the potential of this class of reagents. researchgate.net The reaction conditions typically involve a rhodium precursor, a chiral phosphine ligand, and a mixed solvent system. The enhanced stability and nucleophilicity of the triolborate 'ate' complex are crucial for the successful transfer of the heteroaryl group to the electrophilic substrate. Given these precedents, it is highly probable that this compound would be a competent nucleophile in similar rhodium-catalyzed addition reactions.

Comparison of Reactivity: this compound versus Classical Quinoline Boronic Acids and Esters

The primary advantage of this compound over its corresponding boronic acid or boronic esters lies in its enhanced stability and reactivity in cross-coupling reactions. Boronic acids containing a nitrogen atom in the ortho position, such as 2-quinolineboronic acid, are notoriously unstable and prone to protodeboronation, especially under the basic conditions often required for Suzuki-Miyaura cross-coupling. This instability leads to low yields of the desired coupled product and complicates purification.

Lithium trihydroxyborate salts, also known as LTBS, are shelf-stable, isolable, and characterizable solids. Their formation as an 'ate' complex increases the electron density on the boron atom and enhances the nucleophilicity of the quinolinyl group. This increased nucleophilicity facilitates the transmetalation step to the palladium catalyst in the Suzuki-Miyaura reaction, often allowing the reaction to proceed under milder conditions and without the need for a strong base.

Studies on related 2-pyridyl systems have demonstrated that lithium trihydroxyborate salts are viable alternatives to unstable 2-pyridylboronic acids, their boronate esters, and trifluoroborate salts. While boronic esters like pinacol esters offer improved stability over boronic acids, their reactivity can be sluggish. Potassium trifluoroborates, another class of stable organoboron reagents, also often require specific activation conditions. This compound, therefore, offers a compelling balance of stability for handling and storage, with high reactivity for efficient cross-coupling.

Table 1: Comparison of Quinoline-2-Boron Reagents This table provides a qualitative comparison based on general observations for 2-heteroarylboron reagents.

| Reagent Type | Stability | Reactivity in Cross-Coupling | Handling |

|---|---|---|---|

| 2-Quinolineboronic Acid | Low (prone to protodeboronation) | Moderate to Low | Difficult to isolate and store pure |

| 2-Quinolineboronic Acid Pinacol Ester | Moderate | Moderate (often requires strong base) | Generally stable solid or oil |

| Potassium (Quinolin-2-yl)trifluoroborate | High | Moderate (requires specific activation) | Stable, crystalline solid |

| This compound | High | High (enhanced nucleophilicity) | Stable, solid |

Chemoselectivity and Regioselectivity in Reactions Involving this compound

The concepts of chemoselectivity and regioselectivity are critical in the synthesis of complex molecules, and the choice of reagent can significantly influence the outcome of a reaction.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In the context of cross-coupling reactions with a substrate bearing multiple electrophilic sites (e.g., different halogen atoms or a halogen and a triflate group), the choice of the boron reagent and the catalytic system can direct the reaction to a specific site. While specific studies on the chemoselectivity of this compound are not widely available, research on related systems suggests that high chemoselectivity can be achieved. For instance, in Suzuki-Miyaura reactions of dihaloquinolines, selective coupling at one position over another can often be controlled by the choice of the palladium catalyst, ligands, and reaction conditions. The inherent high reactivity of the lithium trihydroxyborate salt might influence the selectivity profile compared to less reactive boron reagents.

Regioselectivity , the preference for a reaction to occur at one position over another, is also a key consideration. For example, in the reaction of this compound with an unsymmetrical electrophile, the site of the new bond formation is crucial. In rhodium-catalyzed 1,4-additions to α,β-unsaturated systems, the regioselectivity is generally high for the conjugate addition product. However, the structure of the boron reagent can influence this. For the cross-coupling of a dihaloquinoline, the regioselectivity of the initial lithiation to form the precursor to the trihydroxyborate can determine the final substitution pattern. For instance, the lithium-halogen exchange of 2,4-dihaloquinolines has been shown to occur regioselectively at the 4-position, which would then lead to the formation of a 4-substituted quinoline derivative upon coupling.

Further dedicated studies are necessary to fully map the chemoselectivity and regioselectivity of this compound in a broader range of chemical transformations.

Mechanistic Investigations of Reactions Involving Lithium Quinolin 2 Yl Trihydroxyborate

Elucidation of Catalytic Cycles (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

The catalytic cycle for cross-coupling reactions, such as the Suzuki-Miyaura reaction, provides a foundational model for understanding the reactivity of lithium (quinolin-2-yl)trihydroxyborate. chembites.orgnumberanalytics.com This cycle involves a sequence of well-defined organometallic transformations. wikipedia.org

Oxidative Addition : The cycle typically begins with a low-valent palladium(0) complex. wordpress.com An organic halide (e.g., an aryl halide, Ar-X) reacts with the Pd(0) center, which inserts itself into the Ar-X bond. wikipedia.org This process, known as oxidative addition, increases the oxidation state of the palladium from Pd(0) to Pd(II) and its coordination number by two, forming an arylpalladium(II) halide complex. wikipedia.orglibretexts.org

Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. nih.gov The mechanism of this step has been a subject of significant debate, with two primary pathways proposed. nih.govchembites.org

The Boronate Pathway : In this path, the trihydroxyborate salt (formed by the reaction of a boronic acid with a base) acts as a nucleophile and attacks the arylpalladium(II) halide complex to transfer its organic group. nih.govchembites.org

The Oxo-Palladium Pathway : Alternatively, the halide ligand on the arylpalladium(II) complex is replaced by a hydroxide (B78521) or alkoxide from the base. This forms an arylpalladium(II) hydroxide complex, which then reacts with the neutral boronic acid. nih.govchembites.org Systematic studies suggest that for reactions in aqueous media with common bases, the pathway involving an arylpalladium hydroxo complex reacting with the boronic acid is kinetically favored over the reaction between an arylpalladium halide and the trihydroxyborate. acs.orgnih.gov

Reductive Elimination : Following transmetalation, a diorganopalladium(II) intermediate is formed, which contains both the quinolinyl group and the organic group from the halide. This intermediate then undergoes reductive elimination, where the two organic groups couple to form a new carbon-carbon bond, yielding the final product. wikipedia.org This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew. wikipedia.orglibretexts.org Reductive elimination is favored when the newly formed bond is strong and requires the two groups to be adjacent in the metal's coordination sphere. wikipedia.org

Role of the Trihydroxyborate Moiety in Reaction Intermediates and Transition States

The trihydroxyborate moiety, [R-B(OH)₃]⁻, plays a central role in activating the quinolinyl group for transfer to the metal catalyst. nih.govresearchgate.net Organoboronic acids, the precursors to trihydroxyborates, are generally not nucleophilic enough to participate directly in transmetalation at a sufficient rate. chembites.orgwikipedia.org The formation of the anionic "ate" complex by the addition of a hydroxide ion (from the base) to the empty p-orbital of the boron atom is a key activation step. researchgate.net

This conversion to the tetracoordinate borate (B1201080) species increases the electron density on the boron center and, consequently, on the attached quinolinyl group, enhancing its nucleophilicity. chembites.orgresearchgate.net This "activated" state is crucial for the subsequent transmetalation step, facilitating the transfer of the quinolinyl group from boron to the electrophilic Pd(II) center. nih.gov In some proposed mechanisms, the trihydroxyborate can interact with the palladium complex in the transition state, lowering the energy barrier for the transfer of the organic fragment. acs.org The stability and reactivity of the trihydroxyborate intermediate can be influenced by the solvent and the specific counter-ion present. umich.edu

Kinetic and Thermodynamic Studies of Borate Activation and Reactivity

Kinetic and thermodynamic studies, particularly on model systems for the Suzuki-Miyaura reaction, have been instrumental in distinguishing between the two plausible transmetalation pathways. acs.orgnih.gov Research by Hartwig and Carrow provided compelling evidence by isolating and reacting the proposed intermediates and measuring their reaction rates. chembites.org

They established that the reaction between an isolated arylpalladium hydroxo complex and a neutral arylboronic acid is significantly faster than the reaction between an arylpalladium halide complex and an aryl trihydroxyborate. acs.orgchembites.org For example, the reaction of (PPh₃)₂Pd(Ph)(OH) with p-tolylboronic acid proceeded with an observed rate constant orders of magnitude higher than the reaction of (PPh₃)₂Pd(Ph)(I) with potassium p-tolyltrihydroxyborate. acs.orgchembites.org

| Reacting Species | Rate Constant (s⁻¹) | Relative Contribution |

| (L)Pd(Ar)(OH) + Ar'B(OH)₂ | ~10⁻³ | Dominant Pathway |

| (L)Pd(Ar)(X) + [Ar'B(OH)₃]⁻K⁺ | ~10⁻⁷ | Minor Pathway |

| This table presents generalized kinetic data from model studies to illustrate the relative rates of the two primary proposed transmetalation pathways. acs.orgchembites.org L = Phosphine (B1218219) Ligand, X = Halide. |

Influence of Counter-Ions and Ligands on Reaction Pathways

The nature of the counter-ion and the ligands on the metal center can significantly influence the reaction's efficiency and pathways.

Counter-Ions : The cation associated with the trihydroxyborate (in this case, Lithium) can affect the salt's solubility, stability, and reactivity. umich.edu While lithium salts are commonly used, studies have shown that changing the counter-ion can alter reaction outcomes. For instance, in some systems, tetrabutylammonium (B224687) 2-pyridyltriolborate salts have demonstrated higher reactivity in cross-coupling with aryl chlorides compared to the corresponding lithium salts. researchgate.net The counter-ion can also play a role in the aggregation state of the organoborate in solution and potentially interact with the catalyst or other species in the reaction, subtly influencing the transition states.

Ligands : The ligands bound to the palladium center are critical in tuning the catalyst's properties. Bulky, electron-rich phosphine ligands are often employed to promote the efficiency of cross-coupling reactions. researchgate.net These ligands influence the rates of both oxidative addition and reductive elimination by modifying the electron density and steric environment of the metal center. nih.gov For example, Lewis acidic borane-functionalized ligands have been shown to enhance catalyst efficiency in hydrogenation reactions by stabilizing unsaturated metal fragments and facilitating ligand release. acs.org In the context of C-N bond-forming reductive elimination, the presence of external Lewis acids, such as boron compounds, can accelerate the reaction by coordinating to the heteroaryl nitrogen, thereby affecting the electronic properties of the palladium complex. nih.gov

Spectroscopic and Structural Characterization of Lithium Quinolin 2 Yl Trihydroxyborate and Its Derivatives

Advanced Spectroscopic Analyses (e.g., NMR, IR, Mass Spectrometry) for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the identity and purity of lithium (quinolin-2-yl)trihydroxyborate. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information regarding the compound's structural framework. While a detailed, publicly available, dedicated study on the complete spectroscopic data of this compound is scarce, its characteristic features can be reliably predicted based on extensive data from analogous organoborate compounds. nih.goviaea.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic connectivity and chemical environment of the quinoline (B57606) backbone and the borate (B1201080) group.

¹H NMR: The proton NMR spectrum is expected to show a series of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons of the quinoline ring system. The precise chemical shifts and coupling patterns would allow for the assignment of each proton, confirming the 2-substitution pattern.

¹³C NMR: The carbon NMR spectrum would display distinct resonances for each of the nine carbon atoms of the quinoline ring. The carbon atom directly bonded to boron (C-2) is expected to show a characteristically broad signal due to quadrupolar relaxation effects from the adjacent boron nucleus. researchgate.net

¹¹B NMR: The ¹¹B NMR spectrum is particularly diagnostic for confirming the coordination state of the boron atom. sdsu.edu For this compound, the boron is tetracoordinate, existing as an 'ate' complex. This results in a significant upfield shift compared to its tricoordinate boronic acid analogue. sdsu.edu The signal is anticipated to appear as a single, potentially broad resonance in the range of δ 3–15 ppm, characteristic of tetracoordinate borates, whereas tricoordinate arylboronic acids typically resonate around δ 30 ppm. sdsu.edustanford.edu Specialized pulse sequences may be required for better resolution. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups and vibrational modes within the molecule. The spectrum of this compound is expected to be a composite of vibrations from the quinoline ring and the trihydroxyborate anion.

B-O Stretching: The most informative region for the borate moiety is the B-O stretching vibrations. For tetracoordinate borate (BO₄) units, these bands typically appear in the 780–1100 cm⁻¹ range. iaea.org

O-H Stretching: Broad absorption bands corresponding to the O-H stretching of the hydroxyl groups on the boron atom would be expected, likely in the region of 3200-3600 cm⁻¹.

Quinoline Vibrations: Characteristic C-H, C=C, and C=N stretching and bending vibrations from the quinoline aromatic system would be present in their typical regions of the spectrum. scirp.org

Low-Frequency Vibrations: In the far-infrared region, vibrations involving the lithium cation within the crystal lattice may be observed. researchgate.netnih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Electrospray Ionization (ESI): ESI in the negative ion mode is the most suitable technique for analyzing this salt. nih.govnih.gov It would allow for the direct detection of the anionic component, the (quinolin-2-yl)trihydroxyborate anion, [(C₉H₇N)B(OH)₃]⁻.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide an accurate mass measurement of the anion, allowing for the unambiguous confirmation of its elemental formula (C₉H₈BNO₃⁻) with an accuracy typically within 5 ppm. nih.govnih.gov The calculated exact mass for this anion is 197.0602 g/mol .

Interactive Table: Predicted Spectroscopic Data for this compound

| Technique | Nucleus/Mode | Predicted Chemical Shift / Frequency / m/z | Notes |

| NMR | ¹¹B | δ 3–15 ppm | Upfield shift confirms tetracoordinate 'ate' complex. sdsu.edu |

| NMR | ¹H | δ 7.0–9.0 ppm | Complex multiplet pattern for quinoline protons. |

| NMR | ¹³C | δ 110–160 ppm | C-B carbon signal expected to be broad. researchgate.net |

| IR | B-O Stretch (BO₄) | 780–1100 cm⁻¹ | Characteristic of tetracoordinate borate groups. iaea.org |

| IR | O-H Stretch | 3200–3600 cm⁻¹ | Broad signal due to hydrogen bonding. |

| MS (ESI-) | Anion [M]⁻ | m/z 197.0602 | Corresponds to the [(C₉H₇N)B(OH)₃]⁻ anion. nih.govnih.gov |

X-ray Crystallographic Studies on the Solid-State Structure and Coordination Geometry

The expected structure would feature:

A Tetracoordinate Boron Center: The boron atom would be at the center of a distorted tetrahedron, covalently bonded to the C-2 carbon of the quinoline ring and three oxygen atoms from the hydroxyl groups.

In-Situ Spectroscopic Techniques for Monitoring Reaction Progress and Intermediate Detection

In-situ spectroscopic methods are invaluable for studying reaction mechanisms, kinetics, and identifying transient intermediates without the need for isolating species from the reaction mixture. For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling, several techniques are applicable.

In-Situ NMR Spectroscopy: NMR is a powerful tool for monitoring homogeneous reactions in real-time. azom.com By acquiring spectra at regular intervals, one can quantify the consumption of the this compound and the aryl halide starting materials, and the concurrent formation of the biaryl product. This allows for the determination of reaction rates and the detection of any stable intermediates or side products that accumulate in solution. For example, in a reaction involving a fluorine-containing coupling partner, ¹⁹F NMR can be a very clean and effective way to monitor the reaction progress. azom.com

In-Situ Raman and IR Spectroscopy: Vibrational spectroscopies like Raman and IR can also track reaction progress. Surface-Enhanced Raman Spectroscopy (SERS) is particularly useful for studying heterogeneous catalytic reactions, providing insight into the species adsorbed on the catalyst surface. rsc.orgresearchgate.net In a Suzuki-Miyaura coupling, SERS could potentially be used to observe the oxidative addition of the aryl halide to the palladium catalyst and the subsequent steps of the catalytic cycle by monitoring the characteristic vibrational modes of the reactants, intermediates, and products at the catalyst-solution interface. rsc.org

These techniques provide a dynamic view of the reaction, offering mechanistic insights that are not available from the analysis of starting materials and final products alone.

Relationship between Molecular Structure and Chemical Reactivity of this compound

The chemical reactivity of this compound is a direct consequence of its molecular structure. The interplay between the quinoline ring and the trihydroxyborate moiety dictates its stability and performance in synthetic transformations like the Suzuki-Miyaura cross-coupling reaction.

Role of the Trihydroxyborate Group: The formation of the tetracoordinate trihydroxyborate 'ate' complex significantly increases the stability of the compound compared to its corresponding boronic acid. Boronic acids can be prone to decomposition pathways such as trimerization to form boroxines or protodeboronation. nih.gov The anionic borate form is generally more robust and shelf-stable, making it a more convenient reagent. researchgate.net However, it remains sufficiently nucleophilic to participate in the transmetalation step of the catalytic cycle.

Electronic Influence of the Quinoline Ring: The quinoline ring, particularly the presence of the nitrogen atom at the 2-position, exerts a strong electronic influence. The nitrogen atom is electron-withdrawing, which affects the polarity of the C-B bond. This electronic perturbation is critical for the transmetalation step in cross-coupling reactions.

Analogy to Pyridyl Systems: The reactivity of 2-pyridylboronic acids and their derivatives is well-documented. researchgate.net These compounds are known to undergo relatively rapid protodeboronation, a reaction where the carbon-boron bond is cleaved by a proton source. This is often rationalized by the formation of a zwitterionic intermediate stabilized by the pyridine (B92270) nitrogen. The 2-quinoline system is analogous, suggesting that while the trihydroxyborate salt provides stability, the inherent electronic properties of the heterocycle create a fine balance between stability and the required reactivity for efficient coupling. This built-in reactivity profile makes such reagents highly effective under specific catalytic conditions. researchgate.net

Theoretical and Computational Chemistry Studies of Lithium Quinolin 2 Yl Trihydroxyborate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding characteristics of lithium (quinolin-2-YL)trihydroxyborate. arabjchem.org By solving the Schrödinger equation for the molecule, DFT can provide a detailed picture of electron distribution, molecular orbital energies, and the nature of the chemical bonds.

Electron Distribution and Molecular Orbitals: Calculations would likely reveal a significant polarization of electron density. The quinoline (B57606) ring, a nitrogen-containing heterocycle, possesses a delocalized π-electron system. orientjchem.org The nitrogen atom, being more electronegative than carbon, would draw electron density towards itself. The borate (B1201080) group, [B(OH)₃]⁻, attached to the C2 position of the quinoline ring, would also significantly influence the electronic landscape. The boron atom, bonded to three hydroxyl groups and the quinoline ring, would be electron-deficient, while the oxygen atoms of the hydroxyl groups would be electron-rich.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For a compound like this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the oxygen atoms of the trihydroxyborate moiety. The LUMO would likely be centered on the electron-deficient regions of the quinoline ring system. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool to investigate donor-acceptor interactions (hyperconjugation) within the molecule. arabjchem.org In this compound, NBO analysis could quantify the interactions between the lone pair electrons of the oxygen atoms in the hydroxyl groups and the antibonding orbitals of the B-C and B-O bonds. It would also elucidate the nature of the C-B bond between the quinoline ring and the boron atom, as well as the ionic interaction between the lithium cation and the (quinolin-2-YL)trihydroxyborate anion.

Molecular Electrostatic Potential (MEP): An MEP surface map would visually represent the charge distribution. arabjchem.org For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the trihydroxyborate group and the nitrogen atom of the quinoline ring, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl groups and parts of the quinoline ring's carbon framework, highlighting sites for potential nucleophilic interaction.

| Property | Predicted Characteristic | Significance |

|---|---|---|

| HOMO Localization | Quinoline ring, Oxygen atoms | Region of electron donation, susceptibility to electrophilic attack |

| LUMO Localization | Quinoline ring (electron-deficient areas) | Region of electron acceptance, susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates chemical reactivity and electronic transition energy |

| NBO Interactions | Strong hyperconjugation between oxygen lone pairs and B-C/B-O antibonding orbitals | Stabilizes the molecule and influences bond strengths |

| MEP Negative Potential | Around Oxygen and Nitrogen atoms | Sites for electrophilic attack and coordination with the Li⁺ ion |

| MEP Positive Potential | Around hydroxyl hydrogens | Sites for nucleophilic attack or hydrogen bonding |

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is instrumental in elucidating the mechanisms of reactions involving organoborate salts, such as their hydrolysis and participation in cross-coupling reactions. researchgate.neted.ac.uk For this compound, computational studies could map out the potential energy surfaces for its key transformations.

Hydrolysis Mechanism: Organotrifluoroborates, and by extension trihydroxyborates, must often undergo hydrolysis to the corresponding boronic acid to participate in reactions like the Suzuki-Miyaura coupling. acs.org Computational modeling can determine the reaction pathway for the hydrolysis of this compound to 2-quinolineboronic acid. This would involve locating the transition states for the stepwise substitution of hydroxyl groups by water molecules. The calculated activation energies for these steps would indicate the rate-determining step and how factors like pH might influence the reaction rate. ed.ac.ukacs.org Studies on other organotrifluoroborates have shown that the rate of hydrolysis can be highly dependent on the nature of the organic substituent. acs.org

| Reaction | Key Computational Outputs | Insights Gained |

|---|---|---|

| Hydrolysis to Boronic Acid | Transition state structures, Activation energies (ΔG‡) | Reaction rate, pH dependence, mechanism of B-O bond cleavage |

| Suzuki-Miyaura Coupling (Transmetalation) | Intermediate geometries (e.g., Pd-boronate complex), Transmetalation barrier | Efficiency of transfer of the quinolinyl group to the metal center |

| Thermal Decomposition | Decomposition pathways, Reaction enthalpies (ΔH) | Thermal stability, potential side products |

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods can accurately predict various spectroscopic properties, which is invaluable for characterizing the molecule and interpreting experimental data. researchgate.net

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities for both infrared (IR) and Raman spectra can be predicted. For this compound, this would allow for the assignment of specific peaks to particular vibrational modes, such as the O-H stretches of the hydroxyl groups, the B-O and B-C stretches, and the characteristic vibrations of the quinoline ring. Theoretical spectra are often scaled by a factor to improve agreement with experimental results.

NMR Spectroscopy: The chemical shifts (δ) for ¹H, ¹³C, and ¹¹B NMR can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and are crucial for structure elucidation. For instance, the calculated ¹¹B NMR chemical shift would be characteristic of a tetracoordinate boron center. The ¹³C NMR shifts would help confirm the point of attachment of the borate group to the quinoline ring.

Designing New Analogs and Predicting Their Reactivity Profiles

A significant advantage of computational chemistry is its ability to design and screen new molecules in silico before undertaking potentially costly and time-consuming synthesis. orientjchem.orgacs.org

Modifying the Quinoline Ring: The effect of adding various substituents (e.g., electron-donating groups like -OCH₃ or electron-withdrawing groups like -NO₂) to different positions on the quinoline ring could be systematically investigated. Calculations would predict how these modifications alter the electronic properties (HOMO/LUMO energies, charge distribution) and, consequently, the reactivity of the borate moiety. For example, an electron-withdrawing group on the quinoline ring might increase the rate of hydrolysis of the trihydroxyborate.

Modifying the Borate Group: While the parent compound is a trihydroxyborate, analogs with other groups on the boron atom, such as trifluoroborates or mixed fluoro/hydroxy borates, could be modeled. Computational studies could predict the relative stability and reactivity of these analogs. For instance, the hydrolysis rates of organotrifluoroborates are known to be different from those of diorganoborinates, and these differences can be rationalized and predicted through computation. acs.org

By creating a virtual library of analogs and calculating key reactivity descriptors (such as the HOMO-LUMO gap, electrophilicity index, and calculated activation barriers for model reactions), it is possible to identify new compounds with potentially enhanced stability, reactivity, or other desirable properties for specific applications.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Lithium (quinolin-2-YL)trihydroxyborate Reactions

The development of novel catalytic systems is a cornerstone of modern synthetic chemistry, and organoboron compounds are central to many of these advancements. This compound, as a stable and accessible source of a quinolinyl nucleophile, is a promising candidate for a range of cross-coupling and addition reactions. Future research will likely focus on expanding the scope and efficiency of catalytic transformations involving this reagent.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and heteroarylboron reagents are key components in the synthesis of complex molecules for pharmaceuticals and materials science. ed.ac.ukrsc.orglibretexts.org While palladium has been the traditional catalyst, recent efforts have focused on employing more earth-abundant and economical metals like copper. rsc.orgresearchgate.netrsc.org Research into copper-catalyzed cross-coupling reactions of heteroarylboranes with aryl bromides has shown promising results. rsc.org The development of catalytic systems tailored for this compound could offer milder reaction conditions and improved functional group tolerance, particularly for the synthesis of quinoline-containing biaryls. researchgate.netresearchgate.net

Rhodium-catalyzed reactions also present a fertile ground for investigation. Rhodium(I) catalysts have been effectively used for the 1,4-addition of aryl- and heteroarylboronic acids to α,β-unsaturated carbonyl compounds. nih.gov The application of such catalytic systems to this compound could provide efficient routes to functionalized quinoline (B57606) derivatives. nih.govresearchgate.net Furthermore, rhodium-catalyzed C-H activation and functionalization represent an atom-economical approach to building molecular complexity, and the quinoline nitrogen could serve as a directing group in such transformations. researchgate.net

The following table illustrates potential catalytic systems that could be developed for reactions involving this compound, based on existing research with analogous compounds.

| Catalyst System | Reaction Type | Potential Substrates | Anticipated Advantages |

| Copper Iodide / Ligand | Suzuki-Miyaura Coupling | Aryl Halides, Heteroaryl Halides | Cost-effective, reduced toxicity |

| Rhodium(I) / Diene Ligand | 1,4-Addition | Enones, Enals | High efficiency, mild conditions |

| Palladium / Phosphine (B1218219) Ligand | C-H Functionalization | Arenes, Heteroarenes | High regioselectivity, atom economy |

Exploration of Asymmetric Synthesis Applications

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. rsc.org Chiral organoboron compounds are valuable intermediates in asymmetric synthesis due to the versatility of the carbon-boron bond. acs.org The development of methods for the asymmetric application of this compound is a significant future research direction.

One promising avenue is the use of chiral ligands in metal-catalyzed reactions. For instance, rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids have been achieved with high enantioselectivity through the use of chiral phosphine-olefin ligands. organic-chemistry.org Applying these or newly designed chiral ligands to reactions with this compound could enable the synthesis of chiral quinoline-containing molecules. Similarly, copper-catalyzed enantioselective additions to isoquinolines have been demonstrated, suggesting that similar strategies could be effective for quinoline-based boron reagents. nih.gov

Another approach involves the use of chiral boronate esters. Spiroborate esters derived from chiral amino alcohols have been shown to be effective catalysts for the asymmetric reduction of heteroaryl ketones, including acetylpyridines, with high enantiomeric excess. nih.gov This suggests that this compound could be a precursor to related chiral reagents or that its reactions could be influenced by chiral additives. The development of catalytic asymmetric homologation reactions to generate α-chiral boronic esters is another area of active research that could be extended to quinoline-containing systems. acs.orgyoutube.com

The table below outlines potential strategies for the application of this compound in asymmetric synthesis.

| Asymmetric Strategy | Catalyst/Reagent | Target Transformation | Potential Chiral Products |

| Metal-Catalyzed Addition | Rhodium / Chiral Ligand | Asymmetric 1,4-Addition | Chiral β-quinolinyl ketones |

| Metal-Catalyzed Addition | Copper / Chiral Ligand | Asymmetric Allylic Substitution | Chiral quinolinyl-substituted alkenes |

| Catalytic Reduction | Chiral Spiroborate Ester | Asymmetric Ketone Reduction | Enantiopure quinolinyl alcohols |

| Boronate Homologation | Chiral Dioxaborolane | Asymmetric C-C Bond Formation | α-Chiral quinolinyl boronic esters |

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced safety, improved reaction control, and scalability. researchgate.netspringerprofessional.de The synthesis of organoboron compounds, particularly those involving organolithium intermediates, is well-suited for flow chemistry, which can manage reactive and unstable species effectively. organic-chemistry.orgresearchgate.net The preparation of this compound itself could be optimized using flow reactors, allowing for rapid and safe production.

Furthermore, the integration of reactions involving this compound into multi-step flow syntheses is a promising area of research. Flow systems have been developed for the synthesis of arylboronic esters and their subsequent use in Suzuki-Miyaura couplings in a continuous process. rsc.org This approach could be adapted for the in-situ generation and reaction of this compound, streamlining the synthesis of complex quinoline-containing targets.

Automation in organic synthesis is another rapidly advancing field, enabling the high-throughput synthesis and screening of compound libraries. bris.ac.uk Automated platforms have been developed for iterative cross-coupling reactions using N-methyliminodiacetic acid (MIDA) boronates, which are stable, crystalline solids. chemrxiv.orgsigmaaldrich.com this compound, as a bench-stable salt, is an ideal candidate for use in such automated systems. This would allow for the rapid generation of libraries of quinoline-containing compounds for drug discovery and materials science applications.

The potential benefits of integrating this compound into modern synthesis platforms are summarized below.

| Platform | Application Area | Key Advantages |

| Flow Chemistry | Synthesis of the reagent and its derivatives | Enhanced safety, precise temperature control, scalability |

| Integrated Flow Synthesis | Multi-step synthesis of complex molecules | Reduced reaction times, improved yields, process intensification |

| Automated Synthesis | High-throughput library synthesis | Increased efficiency, rapid screening of derivatives, reproducibility |

Potential for Functional Material Design and Advanced Chemical Synthesis Platforms

The quinoline moiety is a well-known structural motif in functional organic materials due to its electronic properties and stability. researchgate.netnumberanalytics.commdpi.com Organoboron compounds are also widely used in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics, and sensors. rsc.orgrsc.orgresearchgate.net The combination of a quinoline unit and a boron center in a single molecule makes this compound a highly attractive building block for the design of novel functional materials.

In the field of OLEDs, both three-coordinate and four-coordinate organoboron compounds are utilized as emitters and charge-transport materials. rsc.orgrsc.org The introduction of a quinoline group can tune the photophysical properties, such as the emission color and quantum efficiency. chemeurope.com Boron-doping of polycyclic aromatic hydrocarbons, a category that includes quinoline, can lead to materials with desirable blue fluorescence and improved electron transport capabilities. chemeurope.com Future research could focus on synthesizing a variety of quinoline-containing organoboron compounds derived from this compound for application in next-generation displays and lighting.

Beyond materials science, this compound can serve as a versatile platform for advanced chemical synthesis. The development of iterative cross-coupling strategies, as demonstrated with MIDA boronates, allows for the controlled, step-wise assembly of complex molecular architectures. sigmaaldrich.comresearchgate.net By protecting the reactive boronic acid as its lithium trihydroxyborate salt, it can be incorporated into a bifunctional building block for programmed synthesis. This would enable the construction of precisely defined oligomers and polymers with quinoline units at specific positions, opening up new possibilities in medicinal chemistry and polymer science.

The potential applications in this domain are highlighted in the following table.

| Application Area | Specific Use | Rationale |

| Organic Electronics | Emitters in OLEDs | Tuning of photophysical properties by the quinoline moiety |

| Organic Electronics | Electron Transport Materials | Enhanced electron transport due to the boron center |

| Polymer Chemistry | Monomers for controlled polymerization | Synthesis of well-defined quinoline-containing polymers |

| Medicinal Chemistry | Scaffolds for drug discovery | Access to diverse quinoline derivatives with potential biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Lithium (quinolin-2-YL)trihydroxyborate, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves ligand-exchange reactions between lithium salts and quinolin-2-ylborate precursors. Key parameters include solvent polarity (e.g., anhydrous THF or DMF), temperature control (0–5°C to minimize side reactions), and inert atmospheres to prevent hydrolysis . Purification via recrystallization or column chromatography is critical. Yield optimization requires iterative adjustment of stoichiometry (e.g., 1:1.2 molar ratio of lithium precursor to borate ligand). Purity can be assessed using elemental analysis and HPLC (>98% purity threshold).

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- ¹¹B NMR : Detects boron coordination environments (δ ~10–15 ppm for tetrahedral borate structures).

- X-ray crystallography : Resolves lithium coordination geometry and ligand orientation.

- ESI-MS : Confirms molecular ion peaks ([M+H]⁺ or [M−Li]⁻) and isotopic patterns .

Cross-referencing with simulated spectra (e.g., DFT-based IR predictions) enhances validation .

Q. How should this compound be stored to prevent degradation in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to mitigate hygroscopic decomposition. Regular stability assays (e.g., TGA/DSC) under varying humidity/temperature conditions are recommended to establish shelf-life parameters .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvents?

- Methodological Answer : Systematic reproducibility studies should:

- Standardize solvent purity (HPLC-grade) and degassing protocols.

- Use gravimetric analysis for saturation points, validated by UV-Vis calibration curves.

- Report uncertainties (e.g., ±0.5 mg/mL) and thermodynamic parameters (ΔHsol) to contextualize variability .

Contradictions may arise from polymorphic forms or trace impurities, necessitating PXRD and ICP-MS verification .

Q. What computational strategies are effective for modeling the coordination dynamics of this compound in solution?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict lithium-ligand bond lengths and charge distribution.

- Molecular Dynamics (MD) : Simulate solvation shells in polar aprotic solvents (e.g., DMSO) with OPLS-AA force fields.

Validate against experimental EXAFS or Raman spectra to refine force field parameters .

Q. What strategies mitigate ligand dissociation during electrochemical applications of this compound?

- Methodological Answer :

- Stability Testing : Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., 0.1 M TBAPF₆ in acetonitrile) at varying scan rates (10–500 mV/s).

- Additive Screening : Introduce stabilizing agents (e.g., crown ethers) to sequester lithium ions and reduce dissociation.

- Operando Spectroscopy : Use in situ FTIR to monitor borate ligand integrity during redox cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.